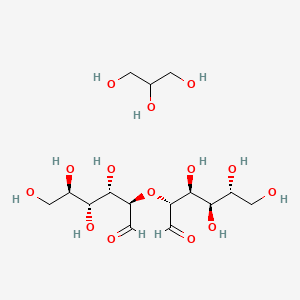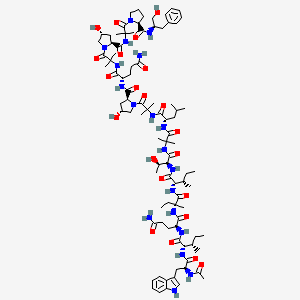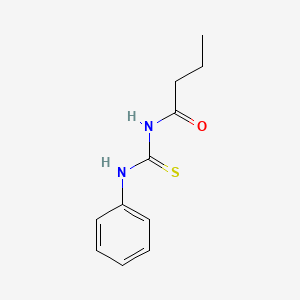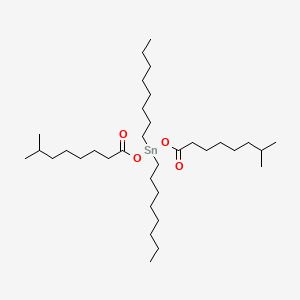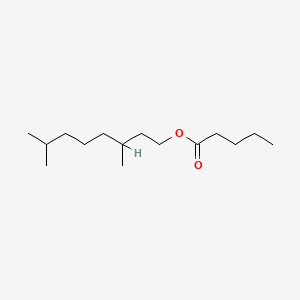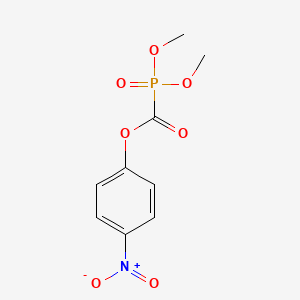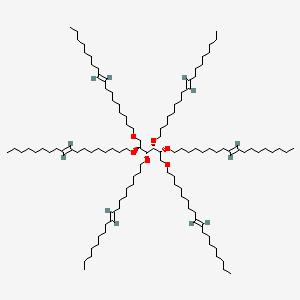
1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol is a complex organic compound with the molecular formula C114H218O6 It is characterized by the presence of multiple octadec-9-en-1-yl groups attached to a D-glucitol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol typically involves the esterification of D-glucitol with octadec-9-en-1-yl groups. The reaction is carried out under controlled conditions, often using catalysts to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the successful attachment of the octadec-9-en-1-yl groups to the D-glucitol backbone .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors. The industrial methods focus on scalability and cost-effectiveness while maintaining the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The octadec-9-en-1-yl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug delivery systems and bioactive compounds.
Industry: It is utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-mannitol
- 1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-sorbitol
- 1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-galactitol
Uniqueness
1,2,3,4,5,6-Hexa-O-octadec-9-en-1-yl-D-glucitol is unique due to its specific structural arrangement and the presence of multiple octadec-9-en-1-yl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
97337-88-7 |
|---|---|
Formule moléculaire |
C114H218O6 |
Poids moléculaire |
1684.9 g/mol |
Nom IUPAC |
(E)-1-[(2S,3R,4R,5R)-2,3,4,5,6-pentakis[(E)-octadec-9-enoxy]hexoxy]octadec-9-ene |
InChI |
InChI=1S/C114H218O6/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-103-115-109-111(117-105-99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)113(119-107-101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)114(120-108-102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)112(118-106-100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)110-116-104-98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2/h49-60,111-114H,7-48,61-110H2,1-6H3/b55-49+,56-50+,57-51+,58-52+,59-53+,60-54+/t111-,112+,113-,114-/m1/s1 |
Clé InChI |
IJHGPLLMPZZQLH-NUDMUACSSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCOC[C@@H](OCCCCCCCC/C=C/CCCCCCCC)[C@@H](OCCCCCCCC/C=C/CCCCCCCC)[C@H](OCCCCCCCC/C=C/CCCCCCCC)[C@@H](OCCCCCCCC/C=C/CCCCCCCC)COCCCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCC(C(C(C(COCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



